2-Ethenyl-4-methylbenzene-1-sulfonamide
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Overview
Description
2-Ethenyl-4-methylbenzene-1-sulfonamide is an organic compound with a unique structure that includes a benzene ring substituted with an ethenyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-4-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-Ethenyl-4-methylbenzene. This process can be carried out using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonamide group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and optimized reaction conditions to facilitate the sulfonation and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-Ethenyl-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Ethenyl-4-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is crucial in its potential use as an enzyme inhibitor in biological and medical research .
Comparison with Similar Compounds
p-Toluenesulfonamide: Similar in structure but lacks the ethenyl group.
Benzenesulfonamide: Lacks both the ethenyl and methyl groups.
Sulfanilamide: Contains an amino group instead of the ethenyl group.
Uniqueness: 2-Ethenyl-4-methylbenzene-1-sulfonamide is unique due to the presence of both the ethenyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
487049-27-4 |
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Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-ethenyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H11NO2S/c1-3-8-6-7(2)4-5-9(8)13(10,11)12/h3-6H,1H2,2H3,(H2,10,11,12) |
InChI Key |
KIRWKLXHTOCXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)C=C |
Origin of Product |
United States |
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